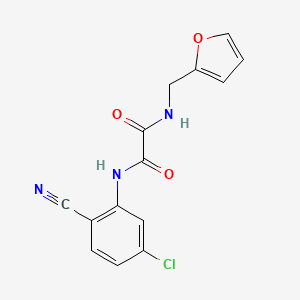

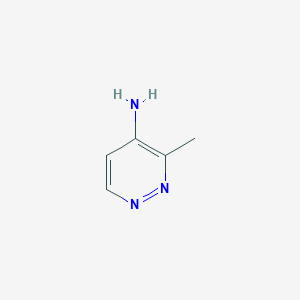

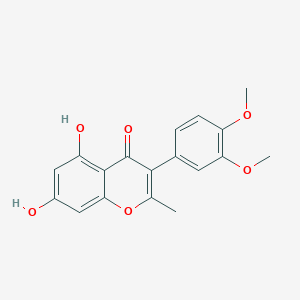

![molecular formula C15H11N5O B2965333 N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1251548-84-1](/img/structure/B2965333.png)

N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a subject of research for many years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Several studies have highlighted the synthesis and structural characterization of derivatives related to N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide. For instance, novel synthesis techniques have been developed for creating benzazole derivatives with various functional groups, aiming to investigate their potential applications (Yıldırım, Kandemirli, & Demir, 2005). These synthetic methodologies offer pathways to obtain compounds with specific structures and properties, enabling further exploration of their applications in different scientific domains.

Biological Activities

The derivatives of this compound have been subject to research for their biological activities. For example, compounds exhibiting significant anti-inflammatory and analgesic activities have been synthesized and evaluated (Sondhi, Singh, Kumar, Lozach, & Meijer, 2006). These findings suggest potential therapeutic applications for these compounds, highlighting their importance in medical research.

Antimicrobial and Antifungal Activities

Research has also been directed towards evaluating the antimicrobial and antifungal properties of benzimidazole derivatives. Certain compounds have shown promising activities against various pathogenic strains, suggesting their potential use in developing new antimicrobial agents (Raffa, Daidone, Plescia, Schillaci, Maggio, & Torta, 2002). These studies provide insights into the chemical basis of antimicrobial efficacy and open avenues for the development of novel antimicrobial compounds.

Anticancer and Antioxidant Properties

Additionally, the anticancer and antioxidant properties of benzimidazole derivatives have been a focus of research. Compounds with specific structural modifications have been found to possess considerable anticancer activities against various cancer cell lines, alongside significant antioxidant properties (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012). This dual functionality highlights the potential of these compounds in cancer research and therapy, as well as their role in combating oxidative stress-related diseases.

Zukünftige Richtungen

The future directions for “N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide” could involve further exploration of its medicinal properties for the treatment of various pathological conditions . The compound has shown promising results in inhibiting cell growth in certain neoplastic cell lines , suggesting potential applications in cancer therapy.

Wirkmechanismus

Target of Action

The compound N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key mediator of angiogenesis, which is the process of new blood vessel formation. This receptor is often overexpressed in cancer cells, making it a significant target for anticancer therapies .

Mode of Action

For instance, 6- (p-Bromophenyl)amino-7- (p-chlorophenyl)indazolo- [2′,3′:1,5]-1,2,4-triazolo- [4,3- a ]-1,3,5-benzotriazepine, a novel inhibitor of cyclo-oxygenase-2 (COX-2), was investigated for its effect on the production of catabolic or anti-inflammatory mediators .

Biochemical Pathways

It is likely that the compound impacts the angiogenesis pathway due to its interaction with vegfr2 . By inhibiting VEGFR2, the compound could potentially disrupt the formation of new blood vessels, thereby inhibiting tumor growth.

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles

Result of Action

In a study, a series of 6-substituted amino-1H-indazole derivatives were evaluated for anti-proliferative activity in four human cancer cell lines . One of the compounds exhibited potent anti-proliferative activity, suggesting that N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide may have similar effects.

Biochemische Analyse

Biochemical Properties

It is known that indazole derivatives, which this compound is a part of, have a wide variety of medicinal applications including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Cellular Effects

Related indazole derivatives have shown to inhibit the activity of certain enzymes, perturb centriole replication, result in mitosis disorder and induce cell apoptosis in breast cancer cells .

Molecular Mechanism

Related compounds have been found to act as potent inhibitors of certain enzymes .

Temporal Effects in Laboratory Settings

Related compounds have shown to have excellent potency in vitro .

Metabolic Pathways

Indazole derivatives are known to be involved in a wide variety of biological properties .

Eigenschaften

IUPAC Name |

N-(1H-indazol-6-yl)-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O/c21-15(9-2-4-12-14(5-9)17-8-16-12)19-11-3-1-10-7-18-20-13(10)6-11/h1-8H,(H,16,17)(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMXVSWLMKRBAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)C=NN4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

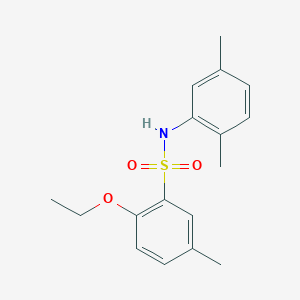

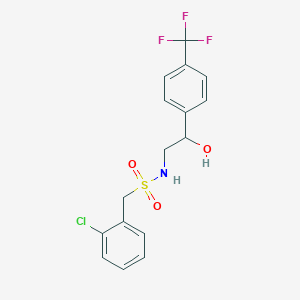

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline](/img/structure/B2965254.png)

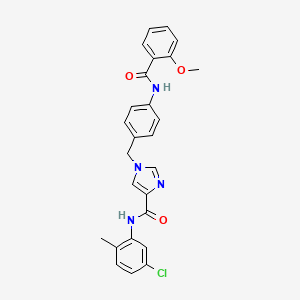

![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2965255.png)

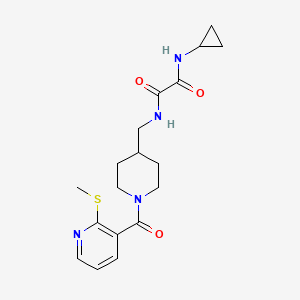

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2965259.png)

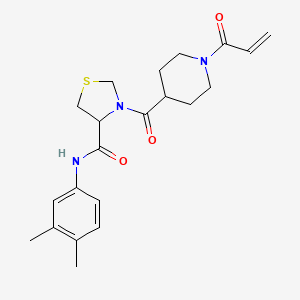

![Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2965260.png)

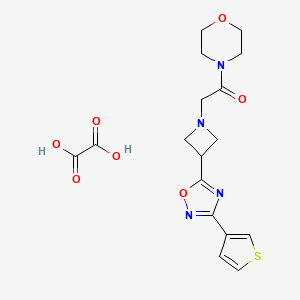

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2965262.png)